molecular formula C19H23NO2 B3978346 N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide

N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide

Cat. No. B3978346
M. Wt: 297.4 g/mol
InChI Key: XGGBKANBFOGYAV-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide, also known as fenproporex, is a synthetic stimulant drug that belongs to the amphetamine family. It was first synthesized in the 1960s as an appetite suppressant and has been used in the treatment of obesity and attention deficit hyperactivity disorder (ADHD) in some countries. Fenproporex is not approved for use in the United States and has been banned in some countries due to its potential for abuse and addiction.

Mechanism of Action

Fenproporex acts as a sympathomimetic agent, which means it stimulates the sympathetic nervous system. It increases the release of dopamine and norepinephrine by blocking their reuptake into neurons, leading to increased levels of these neurotransmitters in the brain. This results in increased arousal, attention, and mood.
Biochemical and Physiological Effects
Fenproporex has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, which can lead to hyperglycemia. Fenproporex has been shown to decrease appetite and increase energy expenditure, which can lead to weight loss.

Advantages and Limitations for Lab Experiments

Fenproporex has been used in animal studies to study its effects on the central nervous system and metabolism. It has been shown to be a useful tool for studying the mechanisms underlying appetite regulation and energy expenditure. However, N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide has potential for abuse and addiction, which can limit its use in laboratory experiments.

Future Directions

1. Further studies are needed to fully understand the mechanisms underlying the effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide on the central nervous system and metabolism.
2. The potential for abuse and addiction of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide should be further investigated to determine its safety for human use.
3. Studies should be conducted to determine the long-term effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide on cardiovascular health and metabolism.
4. Fenproporex could be studied as a potential treatment for other disorders, such as depression and ADHD.
5. New synthetic analogs of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide could be developed to improve its safety and efficacy.
In conclusion, N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide is a synthetic stimulant drug that has been used in scientific research to study its effects on the central nervous system and metabolism. It acts as a sympathomimetic agent, increasing the release of dopamine and norepinephrine in the brain. While N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide has potential for abuse and addiction, it has been a useful tool for studying the mechanisms underlying appetite regulation and energy expenditure. Further research is needed to fully understand the effects of N-(1-methyl-3-phenylpropyl)-2-phenoxypropanamide and its potential as a treatment for other disorders.

Scientific Research Applications

Fenproporex has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and arousal. Fenproporex has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

properties

IUPAC Name

2-phenoxy-N-(4-phenylbutan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(13-14-17-9-5-3-6-10-17)20-19(21)16(2)22-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGBKANBFOGYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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